molecular formula C13H14N2O2S2 B8788533 2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Cat. No. B8788533
M. Wt: 294.4 g/mol
InChI Key: LXEXKPBPYDTHBJ-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

To a solution of the product from Step A (150 mg) in dichloromethane (2 mL) was added methanesulfonyl chloride (0.074 mL) at 0° C. followed by triethylamine (0.67 mL). After 15 min the reaction mixture was warmed to ambient temperature and stirred for 45 min. The mixture was concentrated in vacuo and purified by preparative thin layer chromatography using an Analtech® 1500 micron plate (8% ethyl acetate/dichloromethane) to give the title compound as a white solid. LC/MS 295.2 (M+1).
Name
product
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.074 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]2[CH2:9][N:8]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=3)(=[O:12])=[O:11])[CH2:7][C:5]2(O)[N:6]=1.CS(Cl)(=O)=O.C(N(CC)CC)C>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[CH2:9][N:8]([S:10]([C:13]3[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=3)(=[O:11])=[O:12])[CH2:7][C:5]=2[N:6]=1

Inputs

Step One
Name
product
Quantity
150 mg
Type
reactant
Smiles
CC=1SC2C(N1)(CN(C2)S(=O)(=O)C2=CC=C(C=C2)C)O
Name
Quantity
0.074 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative thin layer chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC=1SC2=C(N1)CN(C2)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.